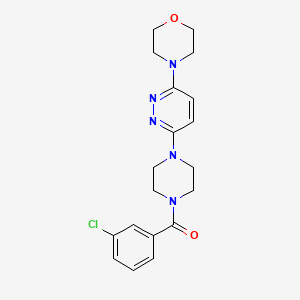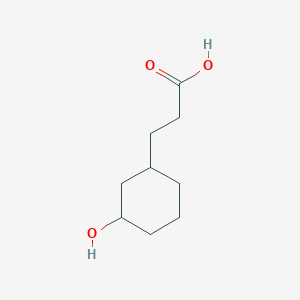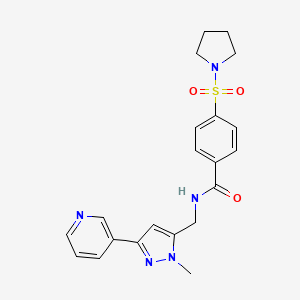
(3-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholinopyridazinyl group, and a piperazinyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalysed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Applications
A study by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives similar to the specified compound, focusing on their anticancer and antituberculosis potential. Selected compounds showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. The research demonstrates the potential of these compounds in developing treatments for both cancer and tuberculosis, highlighting the importance of structural modifications to enhance therapeutic efficacy (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
Another study by Bektaş et al. (2007) investigated the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities. The study included compounds with structural similarities to the specified chemical, demonstrating good to moderate antimicrobial activities against various microorganisms. This research suggests that modifications incorporating morpholine or piperazine components can contribute significantly to the antimicrobial efficacy of these compounds (Bektaş et al., 2007).
Antinociceptive Agents
Research on [(3-chlorophenyl)piperazinylpropyl]pyridazinones and related structures showed potent antinociceptive (pain-relieving) properties, comparable to morphine in some aspects. This suggests their potential use in pain management. The compounds' efficacy indicates their interaction with the noradrenergic and/or serotoninergic system, providing a basis for developing new analgesic drugs (Giovannoni et al., 2003).
Anticonvulsant Drugs
The crystal structures of anticonvulsant compounds related to the specified chemical were analyzed, providing insights into their structural and electronic properties that contribute to their pharmacological activity. These findings are crucial for the design of new anticonvulsant drugs, showing how specific substitutions on the core structure affect drug behavior (Georges et al., 1989).
Direcciones Futuras
The study of this compound and similar compounds is an active area of research, with potential applications in the development of new drugs for various diseases . Further studies could focus on understanding the compound’s mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological systems.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYZOTXILEQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)
![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)


![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)
![methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2653415.png)

